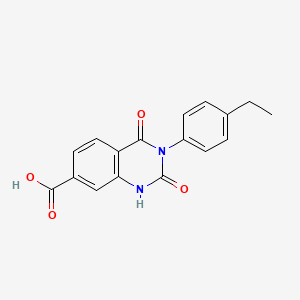
3-(4-Ethylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid
Übersicht
Beschreibung
3-(4-Ethylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid is a useful research compound. Its molecular formula is C17H14N2O4 and its molecular weight is 310.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-(4-Ethylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid (commonly referred to as ETQ) is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C17H14N2O4
- Molecular Weight : 314.30 g/mol
- IUPAC Name : this compound
ETQ exhibits a multifaceted mechanism of action primarily through the inhibition of key signaling pathways involved in cancer progression and angiogenesis. The compound targets several receptor tyrosine kinases (RTKs), notably:
- Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)
- Platelet-Derived Growth Factor Receptor-β (PDGFR-β)
- Epidermal Growth Factor Receptor (EGFR)
By inhibiting these RTKs, ETQ disrupts angiogenesis and tumor cell proliferation. Additionally, it interferes with microtubule dynamics, akin to the effects observed with combretastatin A-4, leading to reduced cell viability in malignant cells .
Antitumor Activity
Research indicates that ETQ possesses significant antitumor properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. The compound's efficacy is attributed to:
- Induction of apoptosis in cancer cells.
- Inhibition of cell cycle progression.
A study reported that ETQ reduced glioma cell viability by inducing necroptosis and autophagy while sparing normal astrocytes from cytotoxic effects .
Anti-Angiogenic Effects
ETQ's inhibition of VEGFR-2 and PDGFR-β leads to a decrease in angiogenesis. This effect has been observed in various assays measuring endothelial cell migration and tube formation. The compound effectively reduces vascularization in tumor models, suggesting its potential as an anti-cancer agent .
Pharmacokinetics
The pharmacokinetic profile of ETQ indicates favorable absorption characteristics with moderate solubility in water when formulated as its hydrochloride salt. This enhances its bioavailability and therapeutic potential.
Study 1: Antitumor Efficacy in Glioma Models
In a preclinical study involving glioma models, ETQ was administered at varying concentrations. Results showed:
- IC50 : Approximately 20 µM for glioma cell lines.
- Significant reduction in tumor size compared to control groups.
Study 2: Angiogenesis Inhibition
In another study focusing on angiogenesis:
- ETQ was shown to inhibit endothelial cell proliferation by over 50% at concentrations above 10 µM.
- The compound's action resulted in decreased expression of proangiogenic factors such as VEGF.
Summary Table of Biological Activities
Eigenschaften
IUPAC Name |
3-(4-ethylphenyl)-2,4-dioxo-1H-quinazoline-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4/c1-2-10-3-6-12(7-4-10)19-15(20)13-8-5-11(16(21)22)9-14(13)18-17(19)23/h3-9H,2H2,1H3,(H,18,23)(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEIBIGYLNITJQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















